molecular formula C16H17NO4S B2574178 Ethyl 5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate CAS No. 477567-50-3

Ethyl 5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2574178
CAS No.: 477567-50-3
M. Wt: 319.38
InChI Key: RUQRBTZLKCOLEK-UHFFFAOYSA-N
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Description

Ethyl 5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H17NO4S and its molecular weight is 319.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Regioselective Synthesis of Pyrazoles : The synthesis of pyrazole derivatives involves reactions of amidrazones with activated nitriles, where compounds similar to Ethyl 5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate are utilized. These reactions, catalyzed by triethylamine in ethanol, yield pyrazole derivatives with specific structural features, confirmed by NMR and X-ray structural analysis. This synthesis pathway highlights the compound's role in generating structurally diverse pyrazoles, important in various chemical and pharmaceutical applications (Aly et al., 2017).

Catalysis and Organic Synthesis

Catalyst for Methyl Propanoate Production : Research on catalysis demonstrates the use of palladium complexes in the methoxycarbonylation of ethene, a process relevant to the production of esters like methyl propanoate. While not directly involving this compound, this research context provides insights into how similar compounds might be used in catalytic processes to synthesize valuable chemical products (Clegg et al., 1999).

Chemical Reactions and Mechanisms

Ester Migration and Rearrangement : A study on ester migration in the rearrangement of Diels–Alder adducts showcases the complex reactions involving esters and their rearrangements, which are crucial for understanding the chemical behavior and potential transformations of this compound (Abbott et al., 1974).

Practical Applications

Synthesis of Ethyl 2-Methylthiophene-3-Carboxylate : The development of efficient synthesis methods for related thiophene derivatives underlines the importance of this compound in medicinal chemistry and material science. These methods offer a basis for synthesizing and applying thiophene derivatives in various domains, demonstrating the compound's versatility and utility in research (Kogami & Watanabe, 2011).

Properties

IUPAC Name

ethyl 5-[(3-methoxybenzoyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-4-21-16(19)14-10(2)8-13(22-14)17-15(18)11-6-5-7-12(9-11)20-3/h5-9H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQRBTZLKCOLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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